

# Spectroscopic analysis of penam compounds (NMR, IR, Mass Spec).

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Compound of Interest		
Compound Name:	Penam	
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# **Application Note: Spectroscopic Analysis of Penam Compounds**

Audience: Researchers, scientists, and drug development professionals.

Introduction The **penam** class of compounds, characterized by a thiazolidine ring fused to a β-lactam ring, forms the core structure of penicillin antibiotics. The precise structural elucidation and characterization of these molecules are critical in drug development, quality control, and research. This document outlines the application of three key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of **penam** compounds. Detailed protocols and representative data are provided to guide researchers in this process.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of **penam** derivatives. Both <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about the molecular skeleton and the chemical environment of individual atoms.

#### Data Presentation: <sup>1</sup>H and <sup>13</sup>C NMR

The chemical shifts of the **penam** core are highly characteristic. The following tables summarize typical chemical shift ranges for the key protons and carbons of a penicillin derivative (e.g., Penicillin G) in a common NMR solvent like DMSO-d<sub>6</sub>.



Table 1: Typical <sup>1</sup>H NMR Chemical Shifts for Penicillin G Core (in DMSO-d<sub>6</sub>)

Proton	Chemical Shift (ppm)	Multiplicity	Notes
H-2	~5.4-5.6	d	
H-5	~5.3-5.5	d	
H-6	~3.9-4.1	dd	Coupling to H-5 and side-chain NH
C(2)-CH <sub>3</sub> (α)	~1.4-1.6	S	
C(2)-CH <sub>3</sub> (β)	~1.5-1.7	S	
Side-Chain NH	~8.0-9.0	d	Exchangeable with D <sub>2</sub> O

| Carboxylate OH | ~12.0-13.0 | br s | For free acid form, exchangeable |

Table 2: Typical <sup>13</sup>C NMR Chemical Shifts for Penicillin G Core (in DMSO-d<sub>6</sub>)[1][2][3]

Carbon	Chemical Shift (ppm)	Notes
C=O (β-lactam)	~175-177	
C=O (Amide)	~170-173	
C=O (Carboxylate)	~165-170	
C-2	~70-72	
C-5	~65-67	
C-6	~58-60	

 $| C(2)-(CH_3)_2 | \sim 26-32 | Two distinct signals often observed |$ 

## **Experimental Protocol: NMR Analysis**

• Sample Preparation:



- Accurately weigh 5-10 mg of the penam compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or CDCl<sub>3</sub>) in a clean, dry vial.[4]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
- Instrumental Analysis:
  - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
  - Tune and shim the instrument to ensure a homogeneous magnetic field.
  - Acquire a standard <sup>1</sup>H NMR spectrum. Typical parameters include a 30° pulse angle, a 2second relaxation delay, and 16-64 scans.
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. Due to the low natural abundance of <sup>13</sup>C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.[3]
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the spectrum correctly.
  - Calibrate the chemical shift axis using the reference signal (TMS at 0 ppm or the residual solvent peak).
  - Integrate the signals in the <sup>1</sup>H NMR spectrum to determine proton ratios.

## Infrared (IR) Spectroscopy



IR spectroscopy is a rapid and effective method for identifying the key functional groups present in **penam** compounds, most notably the characteristic carbonyl stretching vibrations.

#### **Data Presentation: Characteristic IR Absorptions**

The  $\beta$ -lactam carbonyl absorption is a hallmark of the **penam** structure and appears at an unusually high wavenumber due to ring strain.

Table 3: Characteristic IR Absorption Frequencies for **Penam** Compounds[5][6][7]

Functional Group	Wavenumber (cm⁻¹)	Intensity	Notes
β-Lactam C=O Stretch	1770-1800	Strong	High frequency due to ring strain.[7]
Amide C=O Stretch	1640-1680	Strong	From the acyl side chain.
Carboxylate C=O Stretch	1590-1620	Strong	For the salt form (e.g., penicillin G sodium).
Carboxylic Acid C=O Stretch	1700-1730	Strong	For the free acid form.
Carboxylic Acid O-H Stretch	2500-3300	Strong, Broad	For the free acid form.

| N-H Stretch (Amide) | 3250-3400 | Medium | |

### **Experimental Protocol: IR Analysis (KBr Pellet Method)**

- Sample Preparation:
  - Place approximately 1-2 mg of the dry penam compound into an agate mortar.
  - Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
  - Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.



- Transfer a small amount of the powder into a pellet-forming die.
- Instrumental Analysis:
  - Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
  - Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over a range of 4000-400 cm<sup>-1</sup>. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background.
  - Label the significant peaks in the spectrum corresponding to the functional groups listed in Table 3.

### **Mass Spectrometry (MS)**

Mass spectrometry provides the molecular weight of the **penam** compound and offers structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for these molecules.

#### **Data Presentation: Common Mass Fragments**

The fragmentation of the **penam** core often involves the cleavage of the  $\beta$ -lactam ring, leading to characteristic fragment ions.

Table 4: Common Fragment Ions of Penicillin G in Mass Spectrometry



m/z Value	Fragment Identity	Notes
[M+H] <sup>+</sup> or [M-H] <sup>-</sup>	Molecular Ion	Depends on positive or negative ion mode. For Penicillin G (C16H18N2O4S), MW is 334.39.
176	Thiazolidine ring fragment	[C <sub>7</sub> H <sub>10</sub> NO <sub>3</sub> S] <sup>+</sup> , resulting from the cleavage of the β-lactam ring.
160	Side-chain fragment	[C <sub>9</sub> H <sub>9</sub> O <sub>2</sub> N] <sup>+</sup> , corresponds to the phenylacetyl group.

| 91 | Tropylium ion | [C7H7]+, a common fragment from the benzyl group of the side chain. |

#### **Experimental Protocol: ESI-MS Analysis**

- Sample Preparation:
  - Prepare a dilute solution of the **penam** compound (approx. 10-50 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[9]
- Instrumental Analysis:
  - Set up the ESI-MS instrument. Typical parameters include:
    - Ionization Mode: Positive or Negative Electrospray Ionization (ESI).
    - Capillary Voltage: 3-5 kV.
    - Nebulizing Gas Flow: Set according to instrument recommendations.
    - Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation (e.g., 8-12 L/min at 300-350 °C).

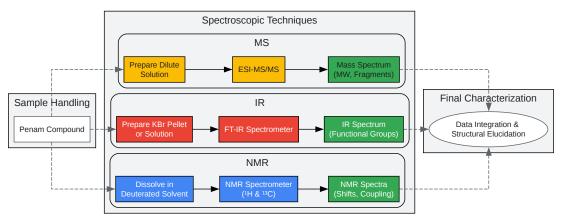


- $\circ$  Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10  $\mu$ L/min) using a syringe pump.
- Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Data Processing and Analysis:
  - Identify the molecular ion peak ([M+H]+, [M+Na]+, or [M-H]−).
  - To obtain fragmentation data, perform a tandem MS (MS/MS) experiment. In this, the
    molecular ion is selected in the first mass analyzer, fragmented (e.g., via collision-induced
    dissociation CID), and the resulting fragment ions are analyzed in the second mass
    analyzer.[10]
  - Correlate the observed fragment ions with the known structure of the **penam** compound to confirm its identity.[11][12]

# **Workflow for Spectroscopic Analysis**

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of a **penam** compound.





Spectroscopic Analysis Workflow for Penam Compounds

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